![molecular formula C19H18N2O4 B14312660 1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) CAS No. 115570-56-4](/img/structure/B14312660.png)
1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) is a chemical compound known for its unique structure and properties It is characterized by the presence of isocyanate groups attached to a benzene ring, which are linked through an oxy bridge to a dimethylpropane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) typically involves the reaction of 4-isocyanatobenzene with 2,2-dimethylpropane-1,3-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced purification techniques ensures the production of high-purity 1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can participate in nucleophilic substitution reactions, leading to the formation of urea or carbamate derivatives.
Addition Reactions: The compound can react with alcohols or amines to form urethanes or ureas, respectively.
Polymerization: The isocyanate groups can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include urea derivatives, carbamates, and polyurethanes. These products have various applications in different industries.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a cross-linking agent in biomaterials.
Medicine: Research is ongoing to explore its use in the development of medical devices and implants.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Wirkmechanismus
The mechanism of action of 1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable bonds. The molecular targets include hydroxyl and amine groups in various substrates, leading to the formation of urethane and urea linkages. The pathways involved in these reactions are well-studied and form the basis for its applications in polymer chemistry and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Similar in structure but with a methylene bridge instead of an oxy bridge.
Hexamethylene diisocyanate: Contains a linear aliphatic chain instead of a branched dimethylpropane backbone.
Toluene diisocyanate: Contains a toluene ring instead of a benzene ring.
Uniqueness
1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) is unique due to its branched structure and the presence of an oxy bridge. This structure imparts specific reactivity and properties that are different from other isocyanates. Its ability to form strong and stable bonds makes it valuable in various applications, particularly in the production of high-performance materials.
Eigenschaften
CAS-Nummer |
115570-56-4 |
|---|---|
Molekularformel |
C19H18N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-dimethylpropoxy]benzene |
InChI |
InChI=1S/C19H18N2O4/c1-19(2,11-24-17-7-3-15(4-8-17)20-13-22)12-25-18-9-5-16(6-10-18)21-14-23/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
CNHZUTVUURRXLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC1=CC=C(C=C1)N=C=O)COC2=CC=C(C=C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate](/img/structure/B14312589.png)
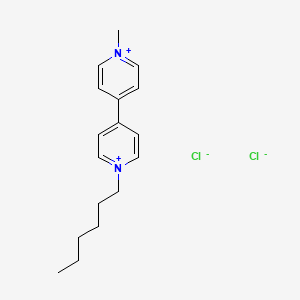
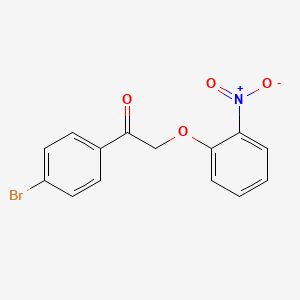

![3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14312634.png)
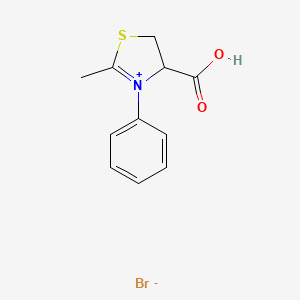
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
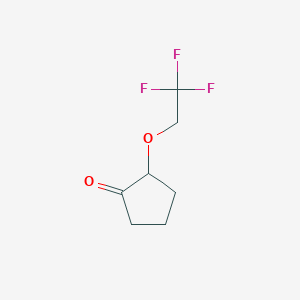
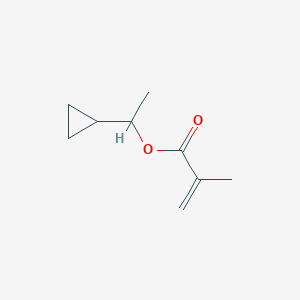
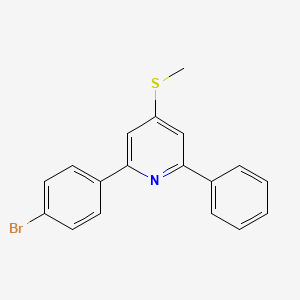
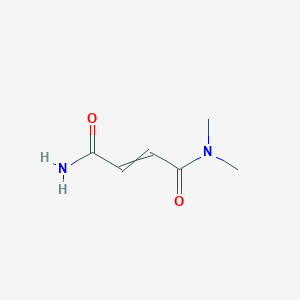
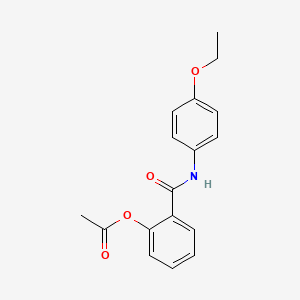
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
